![molecular formula C3H2BrF4NO B1270812 2-Bromo-2,3,3,3-tetrafluoropropanamide CAS No. 422-22-0](/img/structure/B1270812.png)
2-Bromo-2,3,3,3-tetrafluoropropanamide
Overview
Description
2-Bromo-2,3,3,3-tetrafluoropropanamide is a chemical compound with the CAS Number: 422-22-0 . It has a molecular weight of 223.95 and its IUPAC name is 2-bromo-2,3,3,3-tetrafluoropropanamide .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2,3,3,3-tetrafluoropropanamide consists of 2 Hydrogen atoms, 3 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 4 Fluorine atoms, and 1 Bromine atom . It contains a total of 11 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 primary amide .Physical And Chemical Properties Analysis
2-Bromo-2,3,3,3-tetrafluoropropanamide is a solid at ambient temperature . It has a boiling point of 90-90.5°C .Scientific Research Applications
Organic Synthesis
2-Bromo-2,3,3,3-tetrafluoropropanamide is a valuable synthetic intermediate in organic chemistry. It has been used in a variety of addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions to construct various fluorinated organic compounds .
Aldol-type Reactions
This compound has been used in highly stereoselective aldol-type reactions with various aldehydes under the influence of triphenylphosphine—a catalytic amount of titanium (IV) isopropoxide at room temperature. This reaction gives the erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides preferentially in good to excellent yields .
Synthesis of Alkyl Bromides
2-Bromo-2,3,3,3-tetrafluoropropanamide has been used as a radical acceptor in the synthesis of various gem-difluoromethylated alkyl bromides with good to excellent yields. This strategy uses oxidative esters as radical precursors and demonstrates broad functional group tolerance .
Biological Activity Molecule Derivatives
The practicality of 2-Bromo-2,3,3,3-tetrafluoropropanamide in organic synthesis has been further demonstrated through the derivation and direct modification of various bioactive molecules .
Material Science
In material science, this compound can be used in the synthesis of fluorinated polymers and other materials, which often exhibit unique properties due to the presence of fluorine atoms .
Chemical Synthesis
In chemical synthesis, 2-Bromo-2,3,3,3-tetrafluoropropanamide can be used as a building block to synthesize more complex molecules, including pharmaceuticals and agrochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be a valuable synthetic intermediate in organic chemistry .
Mode of Action
2-Bromo-2,3,3,3-tetrafluoropropanamide undergoes a highly stereoselective aldol-type reaction with various aldehydes under the influence of triphenylphosphine and a catalytic amount of titanium (IV) isopropoxide . This reaction occurs at room temperature and leads to the formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .
Result of Action
The primary result of the action of 2-Bromo-2,3,3,3-tetrafluoropropanamide is the formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides . These compounds are formed preferentially and in good to excellent yields .
Action Environment
The action of 2-Bromo-2,3,3,3-tetrafluoropropanamide is influenced by environmental factors such as temperature and the presence of other reactants. For example, its reaction with aldehydes occurs at room temperature . The presence of triphenylphosphine and a catalytic amount of titanium (IV) isopropoxide also influences the reaction .
properties
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBSKMKLDNUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371326 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2,3,3,3-tetrafluoropropanamide | |
CAS RN |
422-22-0 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-2,3,3,3-tetrafluoropropanamide a useful reagent in organic synthesis?
A1: This compound, particularly its Weinreb amide derivative, is a versatile reagent for introducing fluorine-containing motifs into organic molecules. The presence of both the bromine atom and the Weinreb amide functionality allows for diverse reactivity. It can undergo reductive coupling reactions with aldehydes in the presence of triphenylphosphine and titanium(IV) isopropoxide to yield α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high erythro selectivity [, , ].
Q2: What is the significance of the high erythro selectivity observed in the reactions of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes?
A2: The ability to control stereochemistry in organic synthesis is crucial, especially in pharmaceutical development where different stereoisomers can exhibit significantly different biological activities. The high erythro selectivity observed in the reactions of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes, as reported in [, , ], offers a powerful tool for synthesizing specific stereoisomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides, which are potentially valuable building blocks for drug discovery.
Q3: Can the amount of titanium(IV) isopropoxide used in the reaction be reduced without affecting the yield and selectivity?
A3: Yes, research suggests that a catalytic amount of titanium(IV) isopropoxide, combined with triphenylphosphine, can effectively promote the reductive coupling reaction of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes without compromising the high erythro selectivity [, ]. This finding opens avenues for more cost-effective and environmentally friendly synthetic protocols.
Q4: Are there alternative synthetic routes to α-fluoro-α-(trifluoromethyl)-β-hydroxy amides?
A4: Yes, while the reductive coupling of 2-Bromo-2,3,3,3-tetrafluoropropanamide with aldehydes is an effective method, alternative approaches like stereoselective aldol reactions can also be employed to synthesize these compounds. Research has demonstrated the effectiveness of triphenylphosphine and a catalytic amount of an appropriate Lewis acid in promoting such aldol reactions with high stereoselectivity [].
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